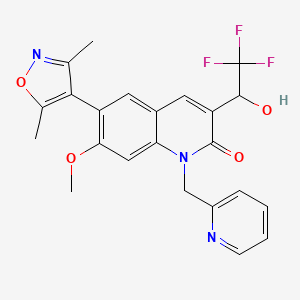

6-(3,5-Dimethyl-1,2-oxazol-4-yl)-7-methoxy-1-(pyridin-2-ylmethyl)-3-(2,2,2-trifluoro-1-hydroxyethyl)quinolin-2-one

Description

Isoxazole-based bicyclic compound 19 is a heterocyclic compound that features a five-membered isoxazole ring fused with another ring, forming a bicyclic structure. Isoxazole derivatives are known for their diverse biological activities and are commonly found in many naturally occurring and biologically active compounds . These compounds are important scaffolds in medicinal chemistry due to their potential therapeutic applications .

Properties

Molecular Formula |

C23H20F3N3O4 |

|---|---|

Molecular Weight |

459.4 g/mol |

IUPAC Name |

6-(3,5-dimethyl-1,2-oxazol-4-yl)-7-methoxy-1-(pyridin-2-ylmethyl)-3-(2,2,2-trifluoro-1-hydroxyethyl)quinolin-2-one |

InChI |

InChI=1S/C23H20F3N3O4/c1-12-20(13(2)33-28-12)16-8-14-9-17(21(30)23(24,25)26)22(31)29(18(14)10-19(16)32-3)11-15-6-4-5-7-27-15/h4-10,21,30H,11H2,1-3H3 |

InChI Key |

KORFDBDOHJBIRP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NO1)C)C2=C(C=C3C(=C2)C=C(C(=O)N3CC4=CC=CC=N4)C(C(F)(F)F)O)OC |

Origin of Product |

United States |

Preparation Methods

Isoxazole-based bicyclic compound 19 can be synthesized through various methods. One common synthetic route involves the formation of nitrile oxides followed by intramolecular dipolar cycloaddition reactions . The nitrile oxides can be generated through the dehydrohalogenation of hydroximoyl chlorides, oxidation of aldoximes, or dehydration of nitroalkanes . The reaction conditions typically involve the use of bases such as triethylamine and catalysts like dimethylaminopyridine (DMAP) in the presence of reagents such as phenyl isocyanate . Industrial production methods often employ similar synthetic routes but on a larger scale, optimizing reaction conditions for higher yields and cost-effectiveness .

Chemical Reactions Analysis

Isoxazole-based bicyclic compound 19 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like sodium hypochlorite and reducing agents such as lithium aluminum hydride . Substitution reactions often involve nucleophiles like hydroxylamine . Major products formed from these reactions include β-hydroxyketones, β-aminoalcohols, and α,β-unsaturated ketones .

Scientific Research Applications

Isoxazole-based bicyclic compound 19 has numerous scientific research applications. In chemistry, it serves as a precursor for the synthesis of various bioactive compounds . In biology and medicine, it has been studied for its potential as an inhibitor of enzymes such as acetylcholinesterase (AChE) and histone deacetylases (HDACs) . These inhibitory activities make it a promising candidate for the development of drugs targeting neurodegenerative diseases and cancer . Additionally, it has applications in the pharmaceutical industry as a scaffold for designing new therapeutic agents .

Mechanism of Action

The mechanism of action of isoxazole-based bicyclic compound 19 involves its interaction with specific molecular targets. For instance, as an HDAC inhibitor, it binds to the active site of the enzyme, preventing the deacetylation of histone proteins . This leads to the accumulation of acetylated histones, resulting in altered gene expression and inhibition of cancer cell growth . Similarly, as an AChE inhibitor, it binds to the enzyme’s active site, blocking the breakdown of acetylcholine and enhancing cholinergic neurotransmission .

Comparison with Similar Compounds

Isoxazole-based bicyclic compound 19 can be compared with other similar compounds such as isoxazoline derivatives and other isoxazole-based compounds . Isoxazoline derivatives share a similar bicyclic structure but differ in their chemical properties and biological activities . The uniqueness of isoxazole-based bicyclic compound 19 lies in its specific inhibitory activities against HDACs and AChE, making it a valuable compound for therapeutic research .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.